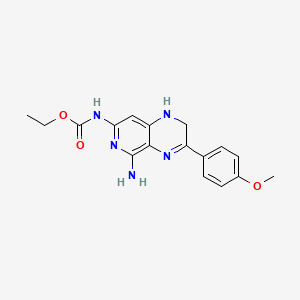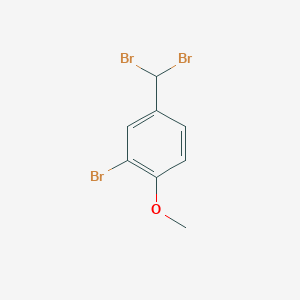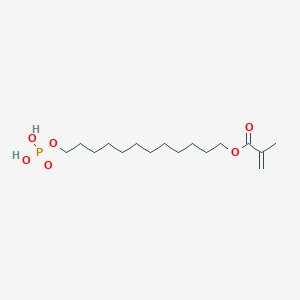
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate is a phosphate-containing methacrylate modified monomer. It is known for its improved long-term bonding performance and is often used as an adhesion promoter in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate involves the reaction of 2-methylprop-2-enoic acid with a dodecyl alcohol derivative in the presence of a phosphoric acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis to enhance adhesion properties.
Biology: Investigated for its potential in biomaterials and drug delivery systems.
Medicine: Explored for its use in dental applications as an adhesion promoter.
Industry: Utilized in coatings, adhesives, and sealants to improve bonding performance.
Mécanisme D'action
The mechanism of action of 12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with various substrates. The phosphate group interacts with metal ions or hydroxyl groups on surfaces, enhancing adhesion. The methacrylate group undergoes polymerization, forming a robust network that contributes to the compound’s adhesive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl 2-methylprop-2-enoate
- Hexadecyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- Octadecyl 2-methylprop-2-enoate
- Tetradecyl 2-methylprop-2-enoate
Uniqueness
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate stands out due to its phosphate group, which significantly enhances its adhesion properties compared to similar compounds. This unique feature makes it particularly valuable in applications requiring strong and durable bonding .
Propriétés
Numéro CAS |
85590-02-9 |
|---|---|
Formule moléculaire |
C16H31O6P |
Poids moléculaire |
350.39 g/mol |
Nom IUPAC |
12-phosphonooxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H31O6P/c1-15(2)16(17)21-13-11-9-7-5-3-4-6-8-10-12-14-22-23(18,19)20/h1,3-14H2,2H3,(H2,18,19,20) |
Clé InChI |
AHHIUZANWCTSDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCCCCCCCCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
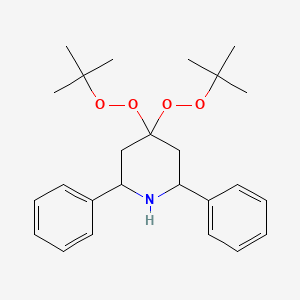
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
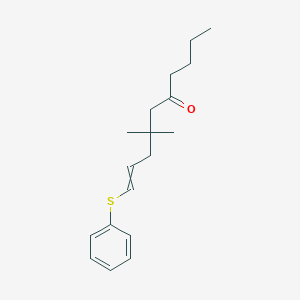
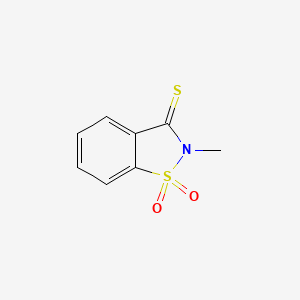
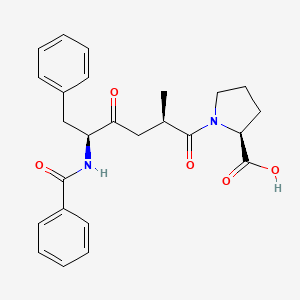
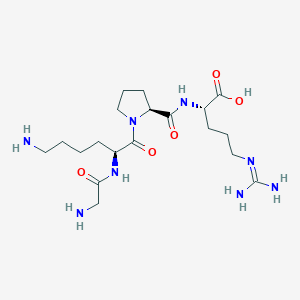
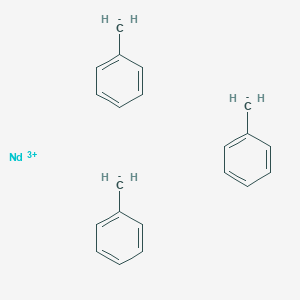
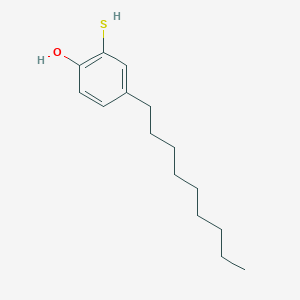
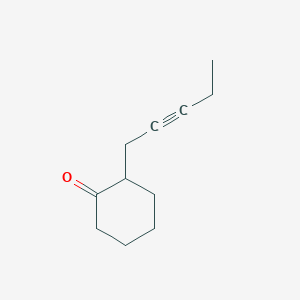
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
